molecular formula C10H10N2O2 B2799580 1-(4-methoxyphenyl)-1H-pyrazol-4-ol CAS No. 77458-36-7

1-(4-methoxyphenyl)-1H-pyrazol-4-ol

Cat. No.: B2799580
CAS No.: 77458-36-7
M. Wt: 190.202
InChI Key: WUVRRXUFBQLQTK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10-4-2-8(3-5-10)12-7-9(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVRRXUFBQLQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-36-7
Record name 1-(4-methoxyphenyl)-1H-pyrazol-4-ol
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The Strategic Importance of Pyrazole Heterocycles in Synthetic Chemistry and Biological Applications

Pyrazole (B372694) and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com The pyrazole ring is a versatile pharmacophore found in numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. nih.govglobalresearchonline.net Well-known drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492) feature a pyrazole core, underscoring the scaffold's clinical relevance. nih.gov

Beyond their pharmacological significance, pyrazoles are valuable building blocks in synthetic organic chemistry. nih.gov Their functionalization allows for the construction of complex molecular architectures. They are utilized in the synthesis of dyes, agrochemicals, and materials with specific photophysical properties, such as fluorescent sensors and organic light-emitting diodes (OLEDs). globalresearchonline.netmdpi.com The chemical versatility of the pyrazole ring, which allows for various substitution patterns, makes it a cornerstone for developing novel compounds in both medicine and materials science.

The Unique Structural Features and Research Rationale for Investigating 1 4 Methoxyphenyl 1h Pyrazol 4 Ol

The specific structure of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol provides a unique combination of features that drives the rationale for its investigation. The molecule can be deconstructed into three key components: the pyrazole (B372694) core, the N1-substituted 4-methoxyphenyl (B3050149) group, and the C4-hydroxyl group.

The Pyrazole Core: As a foundational element, the pyrazole ring provides a stable, aromatic platform that is known to engage in various biological interactions. Its ability to act as both a hydrogen bond donor and acceptor contributes to its versatility as a pharmacophore.

The 4-Methoxyphenyl Group: The presence of a methoxy (B1213986) group (-OCH3) on the phenyl ring at the para-position is significant. This group can influence the compound's electronic properties and lipophilicity, which in turn affects its solubility, membrane permeability, and interactions with biological targets like enzymes and receptors. ontosight.ai The 4-methoxyphenyl substituent is a common feature in many biologically active compounds.

The Hydroxyl Group at C4: The hydroxyl (-OH) group at the 4-position of the pyrazole ring is a key functional handle. It can participate in hydrogen bonding, a critical interaction in molecular recognition processes within biological systems. Furthermore, this hydroxyl group serves as a reactive site for further chemical modification, allowing for the synthesis of a diverse library of functionalized derivatives.

The primary research rationale for investigating this compound stems from its potential as a versatile intermediate. For instance, its tautomeric form, 1-(4-methoxyphenyl)-1H-pyrazol-5-ol, has been used as a starting material for creating more complex molecules. mdpi.com The strategic placement of its functional groups makes it an ideal candidate for developing new compounds with tailored properties.

Aims and Scope of Current Academic Investigations into 1 4 Methoxyphenyl 1h Pyrazol 4 Ol and Its Functionalized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules, including pyrazole derivatives. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework.

The 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), provide initial and crucial information about the chemical environment of each atom in the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a this compound derivative, the signals can be assigned to specific protons. For instance, in the related compound 4,4'-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), the methoxy (B1213986) group (OCH₃) protons appear as a singlet around 3.70 ppm. nih.gov The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of 6.80-7.70 ppm, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons on the pyrazole ring will have distinct chemical shifts, and the hydroxyl (-OH) proton often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. For this compound derivatives, characteristic signals include the methoxy carbon (around 55 ppm), the aromatic carbons (typically between 114 and 160 ppm), and the carbons of the pyrazole ring. derpharmachemica.commaterialsciencejournal.org The carbon bearing the hydroxyl group (C-4 of the pyrazole) and the carbons of the phenyl ring attached to the pyrazole nitrogen will have distinct and identifiable shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 1-(4-methoxyphenyl)-pyrazole Derivative.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole-OHVariable, broad singlet-
Ar-H (Phenyl)7.24 - 7.71 (multiplet)121.2 - 137.4
Ar-H (Methoxyphenyl)6.83 (d), 7.16 (d)114.0 - 163.7
CH (linker)4.89 (singlet)33.0
OCH₃3.70 (singlet)55.3 - 55.7
Pyrazole-CH₃2.30 (broad singlet)11.8

Note: Data is based on the related structure 4,4'-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) for illustrative purposes. nih.govmaterialsciencejournal.org

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is used to trace the connectivity within spin systems, for example, confirming the adjacent protons within the aromatic rings. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling). This provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of carbon resonances. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). For this compound, HMBC would show correlations between the methoxy protons and the methoxy-bearing aromatic carbon, as well as correlations between the pyrazole ring protons and the carbons of the attached phenyl ring, thus connecting the different fragments of the molecule. mdpi.comuniba.itresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the preferred conformation of the molecule in solution. For example, a NOESY correlation between a proton on the pyrazole ring and a proton on the phenyl ring would confirm their spatial proximity. mdpi.comuniba.it

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (O-H)Stretching, H-bonded3400 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
Methoxy C-HStretching3000 - 2850
Aromatic C=CIn-ring stretching1600 - 1475
Pyrazole C=NStretching~1595
Ether C-OStretching1270 - 1230 (asymmetric)

Source: Data compiled from general IR tables and studies on related compounds. nih.govlibretexts.orglibretexts.org

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group's O-H stretch. libretexts.org Sharp peaks between 3100-3000 cm⁻¹ are due to aromatic C-H stretching. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings typically appear in the 1600-1475 cm⁻¹ region. libretexts.org A strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether (methoxyphenyl) group. nih.gov

Modern computational chemistry allows for the prediction of vibrational frequencies using methods like Density Functional Theory (DFT). derpharmachemica.com These theoretical calculations provide a detailed understanding of each vibrational mode. Studies on related pyrazole derivatives have shown a high degree of correlation between the experimental FT-IR spectra and the vibrational frequencies calculated using DFT, often at the B3LYP/6-311++G(d,p) level of theory. derpharmachemica.commdpi.com

Typically, the calculated harmonic frequencies are slightly higher than the experimental values. To correct for this, the theoretical wavenumbers are often multiplied by a scaling factor (e.g., ~0.96) to achieve better agreement with the experimental data. researchgate.net This correlational approach allows for a more precise assignment of the observed IR bands, including complex vibrations in the fingerprint region (below 1500 cm⁻¹). materialsciencejournal.orgderpharmachemica.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound like this compound, which contains multiple chromophores (the methoxyphenyl group and the pyrazole ring), is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions.

Research on similar aromatic and heterocyclic systems indicates that the absorption maxima are typically found in the UV region. For example, a related chalcone, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, shows a maximum absorption (λmax) which can be attributed to the excitation in the aromatic rings and other electronic transitions within the molecule. materialsciencejournal.org For this compound, the π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be intense and arise from the conjugated π-systems of the phenyl and pyrazole rings. The n→π* transitions, involving the promotion of a non-bonding electron (from the lone pairs of nitrogen and oxygen) to a π* antibonding orbital, are typically less intense. The solvent can influence the position of these absorption maxima.

Analysis of Electronic Transitions and Conjugation Systems

The electronic properties of this compound derivatives are primarily governed by the conjugated system formed by the pyrazole and phenyl rings. The interaction between these two aromatic systems, influenced by substituents on either ring, dictates the nature of electronic transitions observable via UV-Visible spectroscopy.

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* transitions. The principal absorption bands arise from π → π* transitions within the conjugated π-system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) help in assigning these transitions. For instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often the most significant, corresponding to the excitation of an electron from a high-energy filled π-orbital to a low-energy unfilled π*-orbital. researchgate.net

The extent of conjugation significantly impacts the absorption maxima (λ_max). For example, pyrazole derivatives featuring electron-withdrawing groups often exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra due to an extension of the conjugated system. A derivative such as 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, for instance, shows a λ_max at 330 nm, which is attributed to the enhanced conjugation involving the nitro groups. Similarly, pyrano[2,3-c]pyrazole derivatives, which share a core heterocyclic structure, display absorption maxima in the range of 337–341 nm in methanol, indicative of their extensive π-systems. nih.gov The electronic transitions in these systems are typically identified as π–π* transitions. researchgate.net

Table 1: Representative Electronic Transitions in Pyrazole Derivatives

Compound Class λ_max (nm) Solvent Transition Type (Typical) Reference
Pyrano[2,3-c]pyrazole Derivatives 337-341 Methanol π → π* nih.gov

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption bands in the UV-Vis spectra of pyrazole derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds with a significant change in dipole moment between the ground and excited states.

For many pyrazole derivatives, a shift to a more polar solvent results in a bathochromic shift (redshift) of the π → π* transition. researchgate.netscispace.com This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. For example, theoretical studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed a redshift in the calculated UV-Vis absorption when moving from the gas phase to a polar solvent like DMSO. scispace.com This trend is a common observation for molecules where the excited state possesses a higher dipole moment than the ground state. researchgate.net

Conversely, n → π* transitions often exhibit a hypsochromic shift (blueshift) in polar protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. The specific nature of the solvent—its polarity, hydrogen-bonding capability, and refractive index—all contribute to the observed spectral shifts. rsc.orgbohrium.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For pyrazole derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass with the calculated exact mass.

For example, the sodium adduct of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde ([M+Na]⁺) was analyzed using ESI-TOF (Electrospray Ionization-Time of Flight) HRMS. The calculated mass for the formula C₁₃H₁₃ClN₂NaO₃ was 303.0507, while the experimentally found mass was 303.0508, confirming the assigned structure. mdpi.com Similarly, for a series of 4-amino alkylated-1H-pyrazol-5-ol derivatives, the protonated molecule [M+H]⁺ was analyzed, with found values like 408.2279 closely matching the calculated value of 408.2287 for C₂₄H₂₉N₃O₃. rsc.org This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for Selected Pyrazole Derivatives

Compound Ion Calculated m/z Found m/z Technique Reference
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [M+Na]⁺ 303.0507 303.0508 ESI-TOF mdpi.com
1-(4-Methoxyphenyl)-2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethan-1-ol [M+Na]⁺ 241.0953 241.0954 ES⁺ mdpi.com

Electron Ionization and Electrospray Ionization Techniques

The choice of ionization technique is crucial as it determines the type of information obtained from the mass spectrum. Electron Ionization (EI) and Electrospray Ionization (ESI) are two commonly employed methods for analyzing pyrazole derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). emory.edu This method is particularly useful for obtaining molecular weight information as it minimizes fragmentation. emory.edu For many pyrazole derivatives, ESI-MS in the positive ion mode clearly shows the molecular ion peak, confirming the molecular mass of the synthesized compound. mdpi.com For this compound itself, the predicted m/z for the [M+H]⁺ adduct is 191.08151. uni.lu

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable data on connectivity and electronic structure, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

By diffracting X-rays off a single crystal of a compound, researchers can generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. This analysis provides a wealth of structural information, including bond lengths, bond angles, and torsion angles.

For pyrazole derivatives, single-crystal X-ray diffraction has been used to confirm structures and understand intermolecular interactions. For example, the analysis of 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol revealed that it crystallizes in the monoclinic system with the space group P2₁/c. The analysis also showed that the pyrazole ring is nearly planar and identified key intermolecular hydrogen bonds that stabilize the crystal lattice. In another study, the crystal structures of pyrazole-hydrazone derivatives were determined, and the experimental bond lengths and angles were found to be in good agreement with values calculated using Density Functional Theory (DFT). nih.gov This synergy between experimental X-ray data and theoretical calculations provides a powerful approach for structural validation. nih.govrsc.org The crystallographic data obtained is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the wider scientific community.

Table 3: Crystallographic Data for a Representative Pyrazol-4-ol Derivative

Parameter 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol Reference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5719(5)
b (Å) 10.7499(6)
c (Å) 10.9238(5)
β (°) 102.133(4)
V (ų) 1079.30(10)

This detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new compounds with desired properties.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 1h Pyrazol 4 Ol Systems

Quantum Chemical Studies (DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (dft), have proven to be powerful tools for elucidating the intricacies of molecular systems. By utilizing methods like the B3LYP functional combined with various basis sets, researchers can accurately model the properties of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles.

The pyrazole (B372694) ring is generally planar, and the dihedral angle between this ring and the 4-methoxyphenyl (B3050149) group is a key parameter determined during optimization. nih.govresearchgate.net For instance, in a similar structure, 1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings is 52.34 (7)°. researchgate.net In another related compound, the pyrazole ring was found to be almost planar with a root-mean-square deviation of 0.003 Å. nih.gov The planarity of the pyrazole ring can be influenced by substituents.

Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, helps identify the most stable conformer of the molecule. sci-hub.se For flexible molecules, this analysis is critical for understanding their preferred three-dimensional structure. sci-hub.se

Table 1: Selected Optimized Geometrical Parameters (Predicted) for this compound
ParameterPredicted Value
Pyrazole RingNearly Planar
Dihedral Angle (Pyrazole-Phenyl)~40-60°

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.comnih.gov

The energies of the HOMO and LUMO are also used to calculate important electronic parameters such as ionization potential (IP) and electron affinity (EA). materialsciencejournal.org IP is related to the energy of the HOMO (I ≈ -EHOMO), while EA is related to the energy of the LUMO (A ≈ -ELUMO). arxiv.orgyu.edu.jo These parameters provide insight into the molecule's ability to donate or accept electrons. For related pyrazole derivatives, the HOMO-LUMO energy gap has been shown to be a key factor in determining their charge transfer characteristics. nih.gov

Table 2: Predicted Electronic Properties of this compound
PropertyPredicted Value (eV)
EHOMO-5.5 to -6.5
ELUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.0 to 5.0
Ionization Potential (I)5.5 to 6.5
Electron Affinity (A)1.0 to 2.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). mdpi.com Green areas represent neutral potential. mdpi.com

For molecules containing heteroatoms like oxygen and nitrogen, the MEP map often shows negative potential around these atoms, identifying them as likely sites for electrophilic attack. researchgate.net In the context of this compound, the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring are expected to be regions of high electron density. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another, which is central to understanding chemical reactions. unibo.it The distribution of the HOMO and LUMO electron densities across the molecule provides insight into its reactivity. mdpi.com For instance, the analysis of FMOs can help predict the regioselectivity of cycloaddition reactions involving pyrazole derivatives. unibo.it

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density between their ground and excited states can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. arabjchem.org DFT calculations can be used to predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Pyrazole derivatives have been investigated for their NLO potential. nih.gov The presence of donor and acceptor groups connected by a π-conjugated system can enhance NLO responses. arabjchem.org In this compound, the methoxy (B1213986) group acts as an electron donor and the pyrazole ring can participate in the π-conjugation, making it a candidate for exhibiting NLO properties. The calculated hyperpolarizability value is a key indicator of a molecule's NLO activity. nih.gov

Table 3: Predicted NLO Properties of this compound
PropertyPredicted Value
Dipole Moment (μ)2 - 4 D
First Hyperpolarizability (β)Values can be significant, suggesting potential NLO activity

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular systems. These methods can be used to study the interactions of this compound with other molecules, such as biological macromolecules or solvents.

Molecular docking is a prominent simulation technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. chemmethod.com This is particularly relevant in drug design, where pyrazole derivatives have been explored as inhibitors for various enzymes. chemmethod.com The docking process involves placing the ligand (in this case, this compound) into the binding site of the receptor and scoring the different poses to identify the most favorable interaction. chemmethod.com

Molecular dynamics (MD) simulations can further be employed to study the stability of the ligand-receptor complex over time, providing insights into the conformational changes and intermolecular interactions that govern the binding process. chemmethod.com

Ligand-Target Interaction Profiling (Molecular Docking)

Molecular docking studies are crucial in predicting the binding orientation and affinity of a small molecule to a target protein. For derivatives of this compound, these computational methods have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors. Molecular docking studies on pyrazolo[3,4-b]pyridine derivatives, which share a core pyrazole structure, have identified them as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9. bohrium.com Docking simulations of compounds 9a and 14g into the active sites of CDK2 and CDK9 revealed favorable binding energies and key interactions, comparable to known inhibitors. bohrium.com Similarly, pyrazole-containing compounds have been docked against the bacterial DNA ligase and the metabotropic glutamate (B1630785) receptor 4 (mGlu4), showcasing the versatility of the pyrazole scaffold in targeting diverse proteins. umtm.cz

In the context of anti-inflammatory research, pyrazole derivatives have been evaluated as cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking of newly synthesized heterocyclic compounds incorporating the pyrazole moiety against the COX-2 active site helped to rationalize their anti-inflammatory activity and aligned well with in vitro evaluation results. nih.gov

Furthermore, molecular docking has been employed to study the interaction of pyrazole derivatives with other significant targets. For example, N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives were docked with the protein TMPK to understand their antibacterial mechanism, which is believed to involve the inhibition of bacterial DNA synthesis. researchgate.net Another study identified a radiofluorinated pyrazol-4-yl-pyridine derivative as a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4, with docking studies helping to understand its binding mechanism. nih.gov

The binding affinity of pyrazole derivatives is a key parameter determined from docking studies. For example, a study on (E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide reported a binding affinity of -10.10 kcal/mol, indicating a strong interaction with its target. mdpi.com These computational predictions of binding affinity are essential for prioritizing compounds for further experimental testing.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For this compound and its analogs, computational models have been pivotal in deriving these relationships, guiding the design of more potent and selective compounds.

A key aspect of SAR is understanding the impact of different substituents on the pyrazole core. For example, in a series of pyrazole derivatives designed as store-operated calcium entry (SOCE) inhibitors, the introduction of various substituents on the pyrazole ring and the phenyl ring allowed for the exploration of the SAR. nih.gov This led to the identification of compounds with significant inhibitory effects. nih.gov

Computational SAR studies often involve the generation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For a series of Janus kinase (JAK) inhibitors containing a pyrazole scaffold, both ligand-based and structure-based pharmacophore models were developed to identify crucial features like hydrogen bond donors, acceptors, and hydrophobic regions. mdpi.com These models serve as valuable tools for virtual screening and designing new inhibitors. mdpi.com

The electronic properties of substituents also play a critical role in the SAR. In a study of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives, it was noted that electron-donating groups like methoxy and ethoxy, and electron-withdrawing groups like bromo, had a marked effect on the antimicrobial activity. researchgate.net Specifically, substitutions at the 4-position of the naphthyl ring were found to positively impact bioactivity. researchgate.net

In Silico Assessment of Molecular Descriptors for Biological Relevance

Topological Polar Surface Area (TPSA) and Rotatable Bonds

In silico molecular descriptors like Topological Polar Surface Area (TPSA) and the number of rotatable bonds are critical for predicting the pharmacokinetic properties of drug candidates, such as absorption and bioavailability.

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of all polar atoms in a molecule, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug absorption and brain penetration. A lower TPSA value (typically under 140 Ų) is associated with better cell membrane permeability. For a series of pyrazolo[3,4-d]pyrimidine derivatives investigated as CDK2 inhibitors, the TPSA was calculated to predict their absorption properties. semanticscholar.org Compounds with TPSA values exceeding 140 Ų were predicted to have poor absorption. semanticscholar.org

The table below provides a summary of these descriptors for related compounds.

Compound NameTPSA (Ų)Rotatable Bonds
1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)- Data not available2 aablocks.com
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone Data not available2 chemchart.com

Lipophilicity Prediction (Log P/Log D)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It describes the tendency of a compound to dissolve in a lipid (non-polar) versus an aqueous (polar) phase.

Log P is the logarithm of the ratio of the concentrations of an un-ionized compound in a two-phase system of n-octanol and water. An optimal Log P value, typically between 1 and 5, is often sought for drug candidates to ensure a balance between solubility and membrane permeability. For this compound, the predicted XlogP value is 1.5. uni.lu For a similar compound, 1-(4-methoxyphenyl)-1H-pyrazole, the predicted XlogP is 2.2. uni.lu Another related molecule, 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-, has a predicted XLogP3 of 2.4. aablocks.com

Log D is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in each of the two phases. It is pH-dependent and is often more relevant for ionizable compounds at physiological pH. For a series of pyrazolo[3,4-d]pyrimidine derivatives, Log D values were calculated as part of their ADMET profiling. semanticscholar.org

The lipophilicity of pyrazole derivatives can be influenced by various substituents. For example, the presence of a trifluoromethyl group in 1H-Pyrazole-4-carboxamide, 1-(4-methoxyphenyl)-N-methyl-5-(trifluoromethyl)- is noted to introduce a high degree of electronegativity, which can affect the compound's lipophilicity. ontosight.ai The 4-methoxyphenyl group itself contributes to the lipophilic character of these molecules. ontosight.ai

The table below summarizes the predicted lipophilicity values for this compound and related compounds.

Compound NamePredicted Log P
This compound 1.5 (XlogP) uni.lu
1-(4-methoxyphenyl)-1H-pyrazole 2.2 (XlogP) uni.lu
1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)- 2.4 (XLogP3) aablocks.com

Reactivity and Reaction Mechanism Studies of 1 4 Methoxyphenyl 1h Pyrazol 4 Ol

Electrophilic Aromatic Substitution Pathways on the Methoxyphenyl Moiety

The methoxyphenyl moiety of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions is largely governed by the directing effect of the methoxy (B1213986) group (-OCH₃) and the pyrazolyl substituent.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Since the para position is already occupied by the pyrazole (B372694) ring, electrophilic attack is predominantly directed to the positions ortho to the methoxy group.

Conversely, the pyrazole ring, attached to the phenyl group via a nitrogen atom, generally acts as a deactivating group towards electrophilic substitution on the phenyl ring, but its influence is secondary to the strongly activating methoxy group. The pyrazole ring itself can undergo electrophilic substitution, typically at the C4-position of the pyrazole core, but reaction conditions can be tailored to favor substitution on the methoxyphenyl ring. mdpi.com

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com During nitration, treatment with nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com This electrophile is then attacked by the electron-rich methoxyphenyl ring. In sulfonation, fuming sulfuric acid provides sulfur trioxide (SO₃), which acts as the electrophile. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(2-Nitro-4-methoxyphenyl)-1H-pyrazol-4-ol
SulfonationFuming H₂SO₄2-Methoxy-5-(4-hydroxy-1H-pyrazol-1-yl)benzenesulfonic acid
BrominationBr₂, FeBr₃1-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-4-ol
Friedel-Crafts AcylationRCOCl, AlCl₃1-(2-Acyl-4-methoxyphenyl)-1H-pyrazol-4-ol

This table presents predicted products based on established principles of electrophilic aromatic substitution.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Tautomerism and Prototropic Equilibria in Pyrazol-4-ol Systems

Pyrazol-4-ol systems, including this compound, exhibit prototropic tautomerism, a phenomenon where isomers (tautomers) differ only in the position of a proton and a double bond. encyclopedia.pubgoogle.com This compound can exist in equilibrium between at least three tautomeric forms: the 4-hydroxy-1H-pyrazole form (the "enol" form), and two pyrazolin-4-one forms (the "keto" forms). nih.govtandfonline.com

The principal tautomeric equilibrium for this compound involves the movement of a proton between the oxygen atom at the C4 position and the nitrogen atom at the N2 position of the pyrazole ring. This results in an equilibrium between the 1H-pyrazol-4-ol form and the 1,2-dihydro-pyrazol-4-one form. A third, less common tautomer, the 2,3-dihydro-pyrazol-4-one form, can also be considered.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring. mdpi.com In nonpolar solvents, the enol form may be favored, sometimes stabilized by the formation of hydrogen-bonded dimers. nih.gov In polar solvents like DMSO, the keto forms can become more prominent. nih.gov Spectroscopic techniques, particularly NMR, are crucial for studying these equilibria in solution. nih.govmdpi.com

Table 2: Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
1H-Pyrazol-4-ol (OH-form)Aromatic pyrazole ring, hydroxyl group at C4.
1,2-Dihydro-pyrazol-4-one (CH-form)Non-aromatic pyrazolone (B3327878) ring, C=O group at C4, two protons at C5.
2,5-Dihydro-pyrazol-4-one (NH-form)Non-aromatic pyrazolone ring, C=O group at C4, NH group at N2.

The structures shown are representations of the core tautomeric possibilities.

Mechanistic Investigations of Key Organic Transformations

The this compound scaffold can participate in a variety of organic transformations. Mechanistic understanding of these reactions is key to controlling product formation and designing synthetic routes.

One important reaction is the Knoevenagel condensation , which typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. The C4 position of the pyrazol-4-one tautomer is flanked by two carbonyl-like groups within the heterocyclic system, making the C5-protons acidic and reactive. This allows it to react with aldehydes in a Knoevenagel-type condensation. This is often followed by a Michael addition . For instance, reaction with an aromatic aldehyde would first form an activated alkene intermediate. A second molecule of the pyrazol-4-ol can then act as a Michael donor, attacking the β-carbon of the newly formed α,β-unsaturated system. This sequence leads to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. academie-sciences.fr

Another key transformation is reductive amination . The pyrazole-4-carbaldehyde derivative, which can be synthesized from the corresponding pyrazol-4-ol, can undergo reductive amination with a primary or secondary amine. researchgate.net This reaction proceeds via the initial formation of a Schiff base or iminium ion intermediate upon condensation of the aldehyde and the amine. This intermediate is then reduced in situ, typically by a hydride reagent like sodium borohydride, to yield the corresponding amine. researchgate.net

The pyrazole ring can also participate in [3+2] cycloaddition reactions . For example, the reaction of diazomethane (B1218177) with an electron-deficient alkene can form a pyrazoline ring, which may then tautomerize to a more stable pyrazole. beilstein-journals.org While this compound itself is already a pyrazole, its derivatives can be constructed using such cycloaddition strategies.

Heterocyclic Annulation and Ring-Forming Reactions

The pyrazole nucleus within this compound is a versatile building block for the synthesis of fused heterocyclic systems, a process known as annulation. These reactions typically involve the reaction of a suitably functionalized pyrazole with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core.

For example, 5-aminopyrazole derivatives, which can be related to the title compound, are common precursors for the synthesis of pyrazolo[3,4-b]pyridines . bohrium.com The synthesis can proceed via a Michael addition of the aminopyrazole to an α,β-unsaturated ketone, followed by an intramolecular cyclocondensation and subsequent aromatization to furnish the fused bicyclic system. bohrium.com Another route involves a one-pot, three-component reaction between a 5-aminopyrazole, an aromatic aldehyde, and a compound with an active methylene group. bohrium.com

Similarly, pyrazolo[1,5-a]pyridines can be synthesized from N-substituted pyrazoles. clockss.org These reactions often exploit the reactivity of substituents on the pyrazole ring. For instance, a pyrazole with an appropriate side chain can undergo an intramolecular ring-closing metathesis to form a fused dihydropyridine (B1217469) ring, which can then be further functionalized. clockss.org

Furthermore, pyrazolidinones, which are related to the keto-tautomers of pyrazol-ols, can undergo [4+1] annulation reactions with certain reagents, catalyzed by transition metals like rhodium, to construct pyrazolo[1,2-a]pyrazolone frameworks. nih.gov These advanced synthetic methods highlight the utility of the pyrazole core in building molecular complexity. nih.gov A cascade [3+2] annulation/ring-opening reaction has also been reported to synthesize pyrazolyl pentanoic and butanoic acid derivatives. researchgate.net

Table 3: Examples of Heterocyclic Annulation Reactions Involving Pyrazole Scaffolds

Fused HeterocycleSynthetic StrategyKey Intermediates/Reagents
Pyrazolo[3,4-b]pyridinesMichael addition followed by intramolecular cyclocondensation5-Aminopyrazole derivatives, α,β-unsaturated ketones
Pyrazolo[1,5-a]pyridinesIntramolecular ring-closing metathesisN-allyl-4-allyloxy-1H-pyrazole derivatives
Pyrazolo[1,2-a]pyrazolonesRh(III)-catalyzed [4+1] annulationPyrazolidinones, alkynes
Pyrazolyl pentanoic acidsCopper-catalyzed [3+2] annulation/ring-openingHydrazones, exocyclic dienones

Exploration of Chemical and Biological Applications of 1 4 Methoxyphenyl 1h Pyrazol 4 Ol Scaffolds

Applications in Materials Science and Optoelectronics

The unique photophysical and electrochemical properties of pyrazole (B372694) derivatives, including those based on the 1-(4-methoxyphenyl)-1H-pyrazol-4-ol core, make them highly valuable in the field of materials science and optoelectronics.

Development of Fluorescent Probes and Sensors

Derivatives of the this compound scaffold are instrumental in the creation of fluorescent probes and sensors for the detection of various analytes. scispace.comresearchgate.net The inherent fluorescence of the pyrazole ring system, which can be modulated by the introduction of different functional groups, allows for the design of "turn-off" or "turn-on" sensors. For instance, a pyrazoline-based sensor, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM), has been synthesized and effectively utilized for the detection of Fe³⁺ ions through a fluorescence quenching mechanism. scispace.com This selective detection is crucial in environmental and biological monitoring.

The Vilsmeier-Haack formylation reaction of pyrazole derivatives is a key synthetic strategy to produce versatile scaffolds for fluorescent sensors. mdpi.com This method allows for the introduction of aldehyde groups, which can then be further modified to create specific sensing moieties. Furthermore, pyrazolopyridine derivatives have shown potential as pH indicators, with some compounds enabling both fluorescence intensity-based and ratiometric pH sensing. umtm.cz The ability to fine-tune the electronic properties of these molecules through strategic chemical modifications is central to developing sensors with high sensitivity and selectivity for a range of ions and small molecules. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of pyrazole-based compounds have led to their investigation for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Specifically, derivatives of pyrazoline are recognized for their blue-emitting capabilities and efficient hole-transport properties. researchgate.net These characteristics are vital for the emitting layer and hole-transporting layer (HTL) in OLED devices.

Iridium(III) complexes incorporating pyrazolone-based ligands have been designed and synthesized for use in phosphorescent OLEDs (PHOLEDs). For example, deep-red emitting heteroleptic iridium(III) complexes have been developed using ancillary ligands derived from pyrazole structures, such as 4-(4-methoxyphenyl)imino-methyl-3-methyl-1-phenyl-1H-pyrazol-5-ol. bohrium.combohrium.combohrium.com These materials contribute to achieving high-efficiency and color-tuned light emission. Similarly, blue fluorescent Zinc(II) complexes with pyrazolone-based Schiff base ligands have been successfully synthesized and demonstrated in solution-processed OLEDs, exhibiting deep-blue emission with high external quantum efficiency. bohrium.com The versatility of the pyrazole scaffold allows for the synthesis of a wide range of emitters and charge-transporting materials essential for the advancement of OLED technology. researchgate.net

Potential in Solar Cell Technologies

The application of pyrazole derivatives extends to the field of solar cell technologies, where they can function as key components in devices like dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comresearchgate.net The products of the Vilsmeier-Haack formylation of pyrazoles are considered versatile scaffolds for synthesizing materials for solar cells. mdpi.comresearchgate.net In PSCs, hole-transporting materials (HTMs) are crucial for efficient device performance. While not directly this compound, related pyrazole-containing compounds have been explored as alternatives to commonly used HTMs, which often suffer from stability issues. researchgate.net The adaptability of the pyrazole structure allows for the design of novel HTMs with improved properties, contributing to the development of more efficient and stable solar cell technologies.

Fabrication of Advanced Functional Materials

The this compound scaffold and its analogues are building blocks for a variety of advanced functional materials. Research has focused on creating materials with specific optical and electronic properties by modifying the core pyrazole structure. For example, the synthesis of 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol and its derivatives has been explored for potential applications in this area. mdpi.com

Furthermore, the ligandless palladium-catalyzed Heck reaction has been employed to synthesize pyrazolyl-substituted polyconjugated molecules. researchgate.net These materials exhibit interesting optical properties, and their structures can be finely tuned to achieve desired functionalities. The ability to introduce various substituents onto the pyrazole ring allows for the creation of a diverse library of compounds with applications ranging from nonlinear optics to other specialized material functions.

Contributions to Biological Chemistry and Chemical Biology Research

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, providing valuable insights into disease mechanisms and pathways for therapeutic intervention.

Anti-inflammatory and COX Inhibition: Several hydroxypyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Compounds such as 3-(4-nitrophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol have demonstrated significant anti-inflammatory activity with a good safety profile. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation therapy. nih.gov Molecular docking studies have been employed to understand the binding interactions of these pyrazole derivatives within the active site of the COX-2 enzyme, guiding the design of more potent and selective inhibitors. nih.gov

Anticancer and Kinase Inhibition: The pyrazole scaffold is a cornerstone in the design of anticancer agents targeting various tumor-related enzymes. mdpi.com Derivatives have been synthesized that inhibit tumor cell growth by targeting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial for cell cycle regulation. bohrium.com For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against these kinases, leading to cell cycle arrest and apoptosis in cancer cells. bohrium.com Other studies have focused on pyrazole derivatives as tubulin polymerization inhibitors, which disrupt the microtubule network essential for cell division. nih.gov

Other Enzyme Inhibition: The inhibitory potential of this scaffold extends to other enzymes as well. For example, pyrazole derivatives have been investigated as inhibitors of 15-Lipoxygenase, an enzyme involved in inflammatory processes. nih.gov Additionally, some compounds have shown inhibitory activity against enzymes like FabH and EGFR, which are targets for antimicrobial and anticancer therapies, respectively. researchgate.net

Below is a table summarizing the enzyme inhibition activities of various derivatives:

Compound ClassTarget Enzyme(s)Biological ActivityReference(s)
Hydroxypyrazole derivativesCyclooxygenase (COX)Anti-inflammatory nih.gov
Pyridine, pyran, and/or pyrazole hybridsCyclooxygenase-2 (COX-2)Anti-inflammatory nih.gov
(1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanonesTubulinAntiproliferative, G2/M phase cell cycle arrest nih.gov
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesCDK2, CDK9Anticancer, cell cycle arrest bohrium.com
Imidazole-pyrazole-benzo[f]chromene hybridsFabH, EGFRAntimicrobial, Anticancer researchgate.net
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives15-LipoxygenaseAntioxidant nih.gov
Pyrazole SKF-96365 analoguesStore-Operated Calcium Entry (SOCE)SOCE Inhibition mdpi.com

Receptor Binding and Modulation Studies

Derivatives of the this compound scaffold have been investigated for their ability to bind to and modulate various receptors, playing a crucial role in cellular signaling.

One area of significant interest is their interaction with cannabinoid receptors. Studies have shown that cannabinoid receptor agonists can influence oligodendrocyte differentiation through the activation of the PI3K/Akt and mTOR signaling pathways. nih.gov While specific studies on this compound are not detailed, the broader class of pyrazole derivatives has been explored for receptor modulation. For instance, a novel class of LIM-kinase 2 (LIMK2) inhibitors based on a pyrrolopyrimidine scaffold, which can be conceptually related to pyrazole structures, has been identified for the treatment of ocular hypertension. acs.org

Furthermore, research into calcimimetics, which are agents that modulate the calcium-sensing receptor, has led to the discovery of potent and efficacious type II calcimimetics derived from substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines. acs.org These findings highlight the potential of pyrazole-based compounds to interact with and modulate key receptors involved in various physiological processes. The structural features of the this compound scaffold, including the methoxyphenyl group and the pyrazole core, are crucial for these interactions.

Receptor TargetCompound ClassPotential Application
Cannabinoid ReceptorsPyrazole DerivativesOligodendrocyte differentiation
LIM-Kinase 2Pyrrolopyrimidine (related scaffold)Ocular hypertension
Calcium-Sensing ReceptorSubstituted 1-(1-phenyl-1H-pyrazol-3-yl)methanaminesSecondary hyperparathyroidism

DNA and RNA Interaction Profiling

The interaction of small molecules with nucleic acids is a critical aspect of their biological activity. Research has been conducted on the DNA binding properties of pyrazole derivatives. For example, biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have been synthesized and their interactions with DNA investigated through molecular docking studies. researchgate.net These studies help in understanding how these compounds might exert their effects at a molecular level, potentially through intercalation or groove binding to the DNA helix. researchgate.net

The introduction of different substituents on the pyrazole ring can significantly influence the DNA binding affinity and mode of interaction. researchgate.net This highlights the tunability of the pyrazole scaffold for specific biological applications.

Modulation of Cellular Pathways (e.g., Calcium Homeostasis, ER Ca2+ release, SOCE)

The this compound scaffold and its analogues have been shown to modulate critical cellular pathways, particularly those related to calcium homeostasis. Calcium is a universal intracellular messenger that regulates a multitude of cellular processes. researchgate.net

Store-operated calcium entry (SOCE) is a primary mechanism for calcium influx into cells, and its dysregulation is implicated in various diseases. researchgate.netgoogle.com Analogues of SKF-96365, a known SOCE inhibitor, which include pyrazole derivatives, have been synthesized and evaluated for their effects on endoplasmic reticulum (ER) Ca2+ release and SOCE. researchgate.net Some of these pyrazole analogues have demonstrated interesting inhibitory effects on SOCE in lymphocyte cell lines. researchgate.net The ability of these compounds to modulate calcium channels makes them valuable tools for studying cellular signaling and potential therapeutic agents. researchgate.netgoogle.com

Antitubercular Activity Studies at a Molecular Level

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Pyrazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. globalresearchonline.net

Studies have shown that certain pyrazole derivatives exhibit significant antitubercular activity against the H37Rv strain of M. tuberculosis. globalresearchonline.net For instance, 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have shown potent anti-tubercular activity, with the presence of electron-withdrawing substituents being beneficial for their antibacterial potency. nih.gov The molecular mechanism of action of these compounds is an area of active investigation, with some studies suggesting the inhibition of specific enzymes essential for mycobacterial growth. globalresearchonline.net

Compound ClassTargetKey Findings
Pyrazole derivativesMycobacterium tuberculosis H37RvSignificant in vitro activity. globalresearchonline.net
5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamidesMycobacterium tuberculosisPotent activity, influenced by electronic properties of substituents. nih.gov

Antiparasitic Research (e.g., Leishmania, Trypanosoma)

Neglected tropical diseases such as leishmaniasis and trypanosomiasis, caused by protozoan parasites of the genera Leishmania and Trypanosoma respectively, affect millions of people worldwide. verixiv.orgverixiv.org The search for new and effective antiparasitic drugs is ongoing, and pyrazole derivatives have shown promise in this area. nih.govnih.gov

In vitro studies have demonstrated the anti-leishmanial and anti-trypanosomal activity of various pyrazole-based compounds. nih.govnih.gov For example, a series of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their activity against Leishmania mexicana and Trypanosoma brucei brucei. nih.gov Several of these compounds displayed significant inhibitory activity, with some halogenated derivatives inducing oxidative stress in the parasites. nih.gov Furthermore, molecular hybrids of 1,2,3-triazole and chalcone, which can be structurally related to pyrazole derivatives, have also been investigated for their leishmanicidal activity. researchgate.net

ParasiteCompound ClassKey Findings
Leishmania mexicana4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)Significant in vitro activity, induction of oxidative stress. nih.gov
Trypanosoma brucei brucei4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)Significant in vitro activity, induction of oxidative stress. nih.gov
Leishmania mexicana1,2,3-triazole-chalcone hybridsActive against promastigotes. researchgate.net

Antiviral Activity Investigations (e.g., HIV)

The pyrazole scaffold has been extensively studied for its potential antiviral properties, including activity against the human immunodeficiency virus (HIV). nih.govnih.govup.ac.za A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to this compound, have been designed, synthesized, and evaluated for their antiviral activity against a broad range of DNA and RNA viruses. nih.gov

Specifically in the context of HIV, research has focused on pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). globalresearchonline.net While some 3-benzoylbenzofurans and their corresponding pyrazole derivatives have shown inhibitory effects on HIV replication, their potency is generally lower than that of established HIV drugs. up.ac.za However, the pyrazole scaffold is considered a promising starting point for the development of new antiretroviral agents due to its potential for reduced toxicity. up.ac.za

Role in Agrochemical Innovation

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as agrochemicals. globalresearchonline.netnih.gov Their biological activity extends to insects and fungi, making them valuable for crop protection. researchgate.netresearchgate.net The development of N-substituted pyrrolidones, which can be used to enhance the penetration of agrochemical active agents into plants, highlights the importance of formulation in improving the efficacy of these compounds. google.com

The diverse chemical reactivity and broad spectrum of biological activity of pyrazoles make them an important class of compounds for ongoing research and development in the agrochemical industry. globalresearchonline.netnih.gov

Design of Herbicides and Pesticides Based on Pyrazole Structures

The pyrazole ring system is a crucial pharmacophore in the development of modern agrochemicals, particularly herbicides and pesticides. scirp.org Its versatile structure allows for a wide range of chemical modifications, enabling the design of compounds with specific activities against various pests and weeds. rroij.com The 1-alkyl or aryl-1H-pyrazole unit has been widely reported and patented in numerous studies, forming the backbone of several commercial agrochemicals. scirp.org

A primary strategy in the design of pyrazole-based herbicides involves targeting specific enzymes in plants that are essential for their growth. One such key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov By designing pyrazole derivatives that can inhibit HPPD, researchers have been able to create potent herbicides. nih.gov The design process often involves creating analogues of existing herbicidal compounds, where the pyrazole scaffold acts as a bioisostere for other heterocyclic rings. For instance, halogen-substituted pyrazoles have been successfully investigated as isosteres of uracil-based inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), another critical enzyme target for herbicides. nih.gov

The design of these agrochemicals is a rational, multi-step process. It often begins with a lead compound or a known inhibitor. bohrium.com Using strategies like scaffold hopping, chemists can replace parts of the lead molecule with a pyrazole ring to develop novel derivatives with improved properties. bohrium.com For example, researchers have designed and synthesized series of pyrazole aromatic ketone analogs and pyrazole acyl thiourea (B124793) derivatives to discover new HPPD and transketolase (TKL) inhibitors, respectively. nih.govbohrium.com The presence of specific substituents on the pyrazole ring, such as the 4-methoxyphenyl (B3050149) group found in this compound, is a result of deliberate design choices aimed at optimizing the interaction with the biological target. rroij.com These interactions, which include hydrogen bonding and hydrophobic interactions, are crucial for the compound's binding affinity to enzymes and proteins. rroij.com

Furthermore, the development of pyrazole-based pesticides, such as insecticides and acaricides, follows a similar design philosophy. Aryl pyrazole insecticides have been in development since 1985, leading to widely used products. scirp.org The ability to introduce diverse functional groups onto the pyrazole and the associated aryl rings allows for the fine-tuning of the compound's efficacy against specific pests like lepidopteran insects. scirp.org

Structure-Activity Relationship Studies for Agrochemical Targets

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of pyrazole-based agrochemicals. These studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. rroij.com For pyrazole scaffolds, SAR studies focus on how different substituents on both the pyrazole ring and any attached aryl rings influence the compound's herbicidal or pesticidal potency. researchgate.net

In the context of herbicides targeting the PPO enzyme, research has shown that combining structural features from different commercial inhibitors can lead to new, potent pyrazole-based compounds. nih.gov By modifying the substituents on the phenyl ring and the pyrazole core, researchers can enhance the intrinsic activity and improve the resistance profile of these herbicides against economically important weeds. nih.gov For example, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can significantly impact the molecule's properties and its interaction with the target enzyme.

For HPPD inhibitors, SAR studies have revealed key structural requirements for high herbicidal activity. A series of pyrazole aromatic ketone analogs were synthesized and tested, demonstrating that specific compounds displayed excellent herbicidal activity against various weeds with good crop selectivity. nih.gov Molecular docking studies, a computational component of SAR, help to visualize and predict how these molecules bind to the active site of the target enzyme. nih.govresearchgate.net These studies have shown that interactions like hydrophobic π-π interactions with specific amino acid residues (e.g., Phe360 and Phe403 in Arabidopsis thaliana HPPD) are crucial for potent inhibition. researchgate.net

The data below illustrates the herbicidal activity of various pyrazole derivatives against different weed species, highlighting the principles of SAR.

Compound IDTarget WeedApplication Rate (g ha⁻¹)ActivityReference
A1Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
A3Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
A4Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
A17Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
A20Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
A25Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent nih.gov
7aDigitaria sanguinalis, Amaranthus retroflexus90Exceptional bohrium.com

Emerging Research Directions and Future Perspectives for 1 4 Methoxyphenyl 1h Pyrazol 4 Ol Research

Novel Synthetic Methodologies Towards Complex Analogues

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 1-(4-methoxyphenyl)-1H-pyrazol-4-ol scaffold. Researchers are moving beyond traditional batch synthesis methods, which can be time-consuming and lack selectivity, to explore more advanced and efficient approaches. mdpi.com

One promising avenue is the use of flow chemistry . This technique, which involves performing reactions in a continuous stream, offers enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com For instance, flow setups have been successfully used for the synthesis of pyrazole-4-carboxylate derivatives with good to very good yields and excellent regioselectivities. mdpi.com Another innovative approach is the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) under continuous-flow conditions. mdpi.com These methods could be adapted for the synthesis of complex analogues of this compound, allowing for the introduction of diverse functional groups and the creation of libraries of novel compounds for screening.

Furthermore, multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules in a single step from three or more starting materials. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, has been achieved through four-component condensation reactions, demonstrating the efficiency of MCRs in generating structural diversity. nih.gov The application of MCRs to the this compound core could lead to the rapid discovery of new analogues with unique properties.

A notable synthetic route involves the Vilsmeier-Haack reaction, which has been employed for the dual functionalization of related pyrazole (B372694) structures. For example, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was converted to 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, demonstrating a method to introduce reactive functional groups onto the pyrazole ring. mdpi.com

Synthetic MethodKey FeaturesPotential Application for this compound
Flow Chemistry Enhanced control, improved safety, scalability. mdpi.comSynthesis of diverse analogues with high efficiency and regioselectivity. mdpi.com
Multicomponent Reactions (MCRs) One-pot synthesis of complex molecules. nih.govRapid generation of structurally diverse libraries of analogues. nih.gov
1,3-Dipolar Cycloaddition Catalyst-free synthesis of pyrazoles from diazo compounds and alkynes. rsc.orgEfficient and clean synthesis of substituted pyrazole rings. rsc.org
Vilsmeier-Haack Reaction Formylation and functionalization of the pyrazole ring. mdpi.comIntroduction of reactive aldehyde and chloroethoxy groups for further modification. mdpi.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of this compound and its derivatives, such as tautomerism and intermolecular interactions, requires the use of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are essential for structural elucidation, more sophisticated methods are needed to probe the dynamic nature of these molecules. mdpi.commdpi.com

For instance, the rapid interconversion of tautomeric forms in N-unsubstituted pyrazoles can make definitive proton resonance assignments in ¹H NMR spectra challenging. mdpi.com Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and variable temperature NMR, can provide deeper insights into these dynamic equilibria.

X-ray crystallography is another powerful tool for providing a static snapshot of the solid-state structure, which can help in understanding the preferred tautomeric form and intermolecular interactions, such as hydrogen bonding. The crystal structure data for pyrazole derivatives are often provided in supplementary information of research articles. rsc.org

Furthermore, computational methods, including molecular modeling and docking simulations, are increasingly being used to complement experimental data. researchgate.net These techniques can predict the most stable tautomers, analyze intermolecular interactions, and provide insights into the binding of these compounds to biological targets. researchgate.net

Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. frontiersin.orgnih.gov These computational tools can accelerate the discovery and optimization of novel compounds by analyzing vast amounts of chemical data and predicting the properties of new molecules. frontiersin.orgmdpi.com

For pyrazole-based compounds, chemoinformatics can be used to:

Virtual Screening: Screen large databases of virtual compounds to identify those with the desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop models that correlate the chemical structure of pyrazole derivatives with their biological activity or physical properties. mdpi.com

De Novo Design: Generate novel molecular structures with optimized properties. nih.gov

AI algorithms, such as machine learning and deep learning, can further enhance these capabilities by learning from existing data to make more accurate predictions. nih.govmdpi.com For example, machine learning models can be trained to predict the anticancer activity of pyrazole derivatives based on their structural features. mdpi.com The use of AI can significantly reduce the time and cost associated with the discovery and development of new pyrazole-based compounds. frontiersin.org

Computational ApproachApplication in Pyrazole ResearchReference
Virtual Screening Identification of potential bioactive pyrazole analogues from large compound libraries. researchgate.net
QSAR Modeling Predicting the biological activity and properties of new pyrazole derivatives. mdpi.com
Molecular Docking Simulating the interaction of pyrazole compounds with biological targets to understand their mechanism of action. researchgate.netmdpi.com
Machine Learning Developing predictive models for various properties, including bioactivity and toxicity, to guide compound optimization. nih.govmdpi.com

Interdisciplinary Research Integrating Pyrazole Chemistry with Nanotechnology or Bioengineering

The convergence of pyrazole chemistry with nanotechnology and bioengineering opens up exciting new avenues for research and application. The unique properties of pyrazole derivatives can be harnessed to create novel nanomaterials and bio-integrated systems with advanced functionalities.

In the realm of nanotechnology , pyrazole-containing compounds can be incorporated into nanoparticles to improve their physicochemical and biological properties. nih.gov For example, encapsulating pyrazole derivatives in dendrimer nanoparticles has been shown to enhance their water solubility and antibacterial activity. nih.gov Furthermore, pyrazole derivatives have been used in the synthesis of pyranopyrazole derivatives using ZnO nanoparticles as a catalyst, highlighting the synergy between pyrazole chemistry and nanomaterials. nanomaterchem.com The use of magnetic nanoparticles as catalysts for the synthesis of pyrazole derivatives also offers a green and efficient method with easy catalyst recovery. frontiersin.org

From a bioengineering perspective, pyrazole scaffolds can be integrated into biomaterials and delivery systems. The development of pyrazole-based delivery systems is an active area of research, with the goal of improving the therapeutic efficacy of drugs. nih.gov The functionalization of pyrazoles allows for their conjugation to polymers and other biomolecules, enabling the creation of targeted drug delivery systems and biocompatible materials.

Sustainable and Green Chemical Syntheses of Pyrazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize the environmental impact of chemical processes. thieme-connect.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A significant focus has been on the use of water as a green solvent for pyrazole synthesis. rsc.orgthieme-connect.com "On water" synthesis methods have been developed for the preparation of pyrazole-3-carboxylate derivatives, avoiding the use of toxic organic solvents and simplifying product purification. rsc.org Microwave-assisted synthesis in a mixture of water and ethanol (B145695) has also been shown to be an efficient and eco-friendly approach for preparing pyrano[2,3-c]pyrazole derivatives. nih.gov

The use of ultrasonic irradiation is another green technique that can accelerate reaction rates and improve yields. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using ultrasonic irradiation in a water medium. nih.gov

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards sustainable pyrazole synthesis. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be performed by simple heating under solvent-free conditions, affording high yields of pyrazole products without the need for purification. rsc.org The use of recyclable catalysts, such as bleaching earth clay, also contributes to greener synthetic protocols. researchgate.net

Green Chemistry ApproachExample in Pyrazole SynthesisReference
Aqueous Media "On water" synthesis of pyrazole-3-carboxylates. rsc.org
Microwave Irradiation Synthesis of pyrano[2,3-c]pyrazoles in H₂O-ethanol. nih.gov
Ultrasonic Irradiation Catalyst-free multicomponent reaction in water. nih.gov
Solvent-Free Conditions Cycloaddition of diazo compounds to alkynes by heating. rsc.org
Green Catalysts Use of bleaching earth clay and PEG-400. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of chalcone epoxides with substituted hydrazines. For example, 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propananone (derived from Darzens reaction) reacts with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours), followed by recrystallization .
  • Key Factors : Solvent choice (e.g., acetic acid for solubility), temperature control (reflux at ~110°C), and stoichiometric ratios of reactants. Yields (~56%) depend on recrystallization optimization (ethanol-water mixtures) .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR Analysis : The methoxy group appears as a singlet at ~3.8 ppm (¹H NMR). Aromatic protons in the pyrazole ring resonate downfield (7.4–9.3 ppm), while the hydroxyl group shows an upfield shift at ~6.0 ppm .
  • FTIR : Stretching vibrations for O–H (3200–3500 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Electronic Effects : The methoxy group activates the phenyl ring via resonance, increasing electron density at the para position. This enhances susceptibility to electrophilic attacks (e.g., nitration) but may slow nucleophilic substitutions compared to electron-withdrawing analogs (e.g., chloro derivatives) .
  • Experimental Design : Compare reaction rates with 4-chlorophenyl analogs in controlled SN2 reactions (e.g., using amines). Monitor progress via HPLC or TLC .

Q. What crystallographic methods are recommended for resolving structural ambiguities in this compound derivatives?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (≤1.0 Å) and twin-detection algorithms are critical for accurate hydrogen-bonding analysis .
  • Validation : Apply R-factor metrics (<5%) and check for disorder using PLATON. Graph-set analysis (e.g., Etter’s notation) identifies hydrogen-bonding patterns .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from in vitro assays (e.g., IC₅₀ values for antimicrobial activity) .
    • Experimental Validation : Pair computational results with enzyme inhibition assays (e.g., ELISA) to confirm binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.